![molecular formula C13H19N3O2 B5631362 4-azonan-1-ylpyrimidine-5-carboxylic acid](/img/structure/B5631362.png)
4-azonan-1-ylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-azonan-1-ylpyrimidine-5-carboxylic acid, also known as ZD6474, is a small molecule inhibitor that has been widely studied in the field of cancer research. It is a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases. The dual inhibition of these receptors makes it an attractive candidate for cancer therapy.
Mechanism of Action
4-azonan-1-ylpyrimidine-5-carboxylic acid inhibits the activity of VEGFR and EGFR tyrosine kinases, which are involved in the growth and survival of cancer cells. By blocking these receptors, 4-azonan-1-ylpyrimidine-5-carboxylic acid prevents the activation of downstream signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
4-azonan-1-ylpyrimidine-5-carboxylic acid has been shown to have several biochemical and physiological effects in cancer cells. It inhibits cell proliferation, induces apoptosis, and reduces tumor angiogenesis. It also has anti-inflammatory effects and can inhibit the production of cytokines and chemokines that promote tumor growth.
Advantages and Limitations for Lab Experiments
4-azonan-1-ylpyrimidine-5-carboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, it also has limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has off-target effects on other kinases, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for the study of 4-azonan-1-ylpyrimidine-5-carboxylic acid. One area of research is the development of new formulations that can improve its solubility and bioavailability. Another area is the identification of biomarkers that can predict response to 4-azonan-1-ylpyrimidine-5-carboxylic acid therapy. Finally, there is a need for further clinical trials to evaluate its efficacy in different cancer types and in combination with other anticancer agents.
Synthesis Methods
The synthesis of 4-azonan-1-ylpyrimidine-5-carboxylic acid involves a multi-step process that starts with the reaction of 4-chloro-6-iodopyrimidine with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form 4-iodo-6-(1,4-diazabicyclo[2.2.2]octan-1-yl)pyrimidine. This intermediate is then reacted with 4-aminopiperidine to form 4-(4-aminopiperidin-1-yl)-6-iodo-pyrimidine. The final step involves the reaction of this intermediate with ethyl 2-chloro-4-(2-furyl)-3-oxobutanoate to form 4-azonan-1-ylpyrimidine-5-carboxylic acid.
Scientific Research Applications
4-azonan-1-ylpyrimidine-5-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. In preclinical studies, it has been shown to inhibit tumor growth in a variety of cancer types, including lung, breast, and prostate cancer. In clinical trials, it has been evaluated as a monotherapy and in combination with other anticancer agents.
properties
IUPAC Name |
4-(azonan-1-yl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-13(18)11-9-14-10-15-12(11)16-7-5-3-1-2-4-6-8-16/h9-10H,1-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJYCSZPBHIEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCN(CCC1)C2=NC=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azonan-1-ylpyrimidine-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.